2-Methyloctanoic Acid: A Comprehensive Technical Guide
2-Methyloctanoic Acid: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the chemical and physical properties, synthesis, spectral characteristics, and biological significance of 2-Methyloctanoic acid. The information is intended to support research, scientific discovery, and drug development endeavors.
Core Chemical Properties and Data
2-Methyloctanoic acid, a branched-chain fatty acid, possesses a unique molecular structure that influences its physical and chemical behavior. It is a colorless to pale yellow liquid at room temperature.[1]
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₈O₂ | [2][3][4] |
| Molecular Weight | 158.24 g/mol | [2][3][4] |
| CAS Number | 3004-93-1 | [2][4] |
| IUPAC Name | 2-methyloctanoic acid | [2] |
| Synonyms | α-Methylcaprylic acid | [4] |
| Boiling Point | 253.00 to 254.00 °C @ 760.00 mm Hg (estimated) | [1] |
| Density | 0.9113 g/cm³ (rough estimate) | [3] |
| Refractive Index | 1.4159 (estimate) | [3] |
| Water Solubility | 195.5 mg/L @ 25 °C (estimated) | [1] |
| LogP (o/w) | 3.089 (estimated) | [1] |
Spectroscopic Analysis
Spectroscopic data is crucial for the identification and characterization of 2-Methyloctanoic acid. Below is a summary of expected spectral features.
| Spectroscopy | Expected Peaks and Interpretation |
| ¹H NMR | The proton NMR spectrum is expected to show characteristic signals for the different types of protons. The carboxylic acid proton (-COOH) will appear as a broad singlet at a downfield chemical shift, typically between 10-13 ppm. The proton at the chiral center (C2) will be a multiplet due to coupling with the adjacent methyl and methylene (B1212753) protons. The terminal methyl group of the hexyl chain will appear as a triplet, while the methyl group at C2 will be a doublet. The methylene groups of the alkyl chain will appear as a complex series of multiplets in the upfield region of the spectrum. |
| ¹³C NMR | The carbon NMR spectrum will display distinct signals for each of the nine carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will have the most downfield chemical shift, typically in the range of 175-185 ppm. The chiral carbon (C2) will appear in the aliphatic region, and the remaining carbons of the alkyl chain and the methyl group will have characteristic shifts in the upfield region. |
| IR Spectroscopy | The infrared spectrum is characterized by a very broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid dimer.[5][6] A strong, sharp absorption peak corresponding to the C=O (carbonyl) stretch is expected between 1700-1725 cm⁻¹.[5][7] C-H stretching vibrations from the alkyl chain and methyl groups will be observed in the 2850-3000 cm⁻¹ region.[6] |
| Mass Spectrometry | The mass spectrum of 2-Methyloctanoic acid will show a molecular ion peak (M+) corresponding to its molecular weight. Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (-OH) and the carboxyl group (-COOH). |
Experimental Protocols
Synthesis of 2-Methyloctanoic Acid
A common method for the synthesis of 2-Methyloctanoic acid is through the oxidation of the corresponding alcohol, 2-methyloctanol.
Protocol: Oxidation of (-)-2-Methyloctanol to (+)-2-Methyloctanoic Acid [2][8]
-
Emulsion Formation: In a reaction vessel, combine 21.2 g (147 mmol) of (-)-2-methyloctanol with 330 ml of water and 46.4 g of concentrated sulfuric acid. Stir the mixture vigorously to form an emulsion.
-
Oxidation: Slowly add 63.4 g (401 mmol) of potassium permanganate (B83412) dropwise to the emulsion over a period of approximately 7 hours. Maintain the reaction temperature between 21-28 °C during the addition.
-
Quenching: After the addition is complete, pour the reaction mixture into 270 ml of ice water. Add 52 g of sodium bisulfite to quench the excess potassium permanganate.
-
Acidification and Extraction: Adjust the pH of the mixture to ≤ 1 with hydrochloric acid. Extract the product with diethyl ether. Following the ether extraction, perform a further extraction with a 10% aqueous solution of sodium hydroxide (B78521).
-
Isolation: Acidify the sodium hydroxide extract to pH ≤ 1 with hydrochloric acid. Extract the product again, this time with chloroform (B151607).
-
Purification: Wash the chloroform extract with water, dry it over anhydrous magnesium sulfate, and then concentrate it under reduced pressure. The crude product is then purified by distillation under reduced pressure (0.28 mmHg, 91°-94° C) to yield (+)-2-methyl octanoic acid.
Biological Activity and Drug Development
Catabolism of 2-Methyloctanoic Acid
2-Methyloctanoic acid is metabolized in the body through oxidation. Studies have shown that it is readily oxidized in the mitochondria of liver cells to propionic acid and carbon dioxide.[9][10] This process is less efficient in the mitochondria of the adrenal glands and kidneys and occurs poorly in the heart, spleen, and brown fat.[9][10] Interestingly, the addition of carnitine does not stimulate the oxidation of 2-methyloctanoic acid, which is typically involved in the transport of long-chain fatty acids into the mitochondria.[9][10]
Role in Drug Development: Connection to Gabapentinoids
A significant area of interest for 2-methyloctanoic acid in drug development is its structural relationship to the gabapentinoid class of drugs. For instance, the investigational drug PD-0299685, developed for conditions like insomnia and neuropathic pain, is a derivative of 2-methyloctanoic acid, specifically (3S,5R)-3-(aminomethyl)-5-methyloctanoic acid.
Gabapentinoids exert their therapeutic effects by binding to the α2δ-1 subunit of voltage-gated calcium channels (VGCCs) in the central nervous system.[2][3][8] This binding reduces the influx of calcium into presynaptic neurons, which in turn decreases the release of excitatory neurotransmitters such as glutamate (B1630785) and substance P.[2] This mechanism of action is central to their efficacy in treating epilepsy and various neuropathic pain conditions.[7][8] The development of drugs targeting VGCCs is an active area of research for pain management.[11][12][13]
References
- 1. Mechanisms of action of gabapentin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. psychscenehub.com [psychscenehub.com]
- 3. emergencymedicinecases.com [emergencymedicinecases.com]
- 4. 2-Methyloctanoic acid | C9H18O2 | CID 94251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. neurology.org [neurology.org]
- 8. bpspubs.onlinelibrary.wiley.com [bpspubs.onlinelibrary.wiley.com]
- 9. Catabolism of 2-methyloctanoic acid and 3β-hydroxycholest-5-en-26-oic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hmdb.ca [hmdb.ca]
- 11. Current Drug Development Overview: Targeting Voltage-Gated Calcium Channels for the Treatment of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. bps.ac.uk [bps.ac.uk]
